molecular formula C24H22ClF2N3O2S B6487163 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-phenoxybenzamide hydrochloride CAS No. 1216411-23-2

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-phenoxybenzamide hydrochloride

Cat. No.: B6487163
CAS No.: 1216411-23-2
M. Wt: 490.0 g/mol
InChI Key: LYDONHWWZVTGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-phenoxybenzamide hydrochloride is a benzothiazole-derived benzamide compound characterized by its 4,6-difluoro-substituted benzothiazole core, a phenoxybenzamide moiety, and a dimethylaminoethyl side chain. The hydrochloride salt enhances its solubility and bioavailability.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-phenoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2N3O2S.ClH/c1-28(2)12-13-29(24-27-22-20(26)14-17(25)15-21(22)32-24)23(30)16-8-10-19(11-9-16)31-18-6-4-3-5-7-18;/h3-11,14-15H,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDONHWWZVTGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Bioactivity/Use (if known)
Target Compound Benzothiazole 4,6-difluoro, phenoxybenzamide, dimethylaminoethyl (HCl salt) Not specified in evidence
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) Pyridinecarboxamide 2,4-difluorophenyl, 3-(trifluoromethyl)phenoxy Herbicide (pesticide)
Hydrazinecarbothioamides [4–6] Benzoic acid hydrazide 4-(4-X-phenylsulfonyl), 2,4-difluorophenyl, C=S group Intermediate for triazole synthesis
1,2,4-Triazole-3(4H)-thiones [7–9] 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl, tautomeric thione/thiol forms Antifungal/antimicrobial candidates

Key Observations:

Fluorine Substitution : The 4,6-difluoro groups in the target compound mirror the 2,4-difluorophenyl groups in Diflufenican and compounds [4–9] , enhancing lipophilicity and metabolic stability.

Amide Linkages : Unlike Diflufenican’s pyridinecarboxamide, the target features a benzothiazole-linked benzamide, which may influence target binding specificity.

Solubility Modifiers: The dimethylaminoethyl side chain and HCl salt contrast with the sulfonyl or trifluoromethyl groups in analogues, suggesting divergent pharmacokinetic profiles.

Research Findings

Spectroscopic Characterization

Comparative spectroscopic data highlight critical differences:

Table 2: IR Spectral Data for Key Functional Groups

Compound Type C=O Stretching (cm⁻¹) C=S Stretching (cm⁻¹) NH Stretching (cm⁻¹) Reference
Hydrazinecarbothioamides 1663–1682 1243–1258 3150–3319
1,2,4-Triazole-3(4H)-thiones Absent 1247–1255 3278–3414
Target Compound Not reported Not applicable Likely ~3300–3400*

*Inferred from dimethylaminoethyl NH groups.

Key Insights:

  • The target’s NH stretching (from the dimethylaminoethyl group) may overlap with triazole NH ranges (~3278–3414 cm⁻¹) , complicating spectral differentiation.

Tautomerism and Stability

  • Compounds [7–9] exhibit thione-thiol tautomerism , whereas the target’s benzothiazole core lacks this property, implying greater conformational rigidity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.